molecular formula C14H11ClO2 B8408460 3'-Phenoxy-2-chloroacetophenone

3'-Phenoxy-2-chloroacetophenone

Cat. No.: B8408460
M. Wt: 246.69 g/mol
InChI Key: JNCKOPAUMVIJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Phenoxy-2-chloroacetophenone is a substituted acetophenone derivative characterized by a chlorine atom at the 2-position and a phenoxy group at the 3'-position of the aromatic ring. Substituted acetophenones are pivotal intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science, due to their reactivity and functional group diversity .

Properties

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

2-chloro-1-(3-phenoxyphenyl)ethanone

InChI

InChI=1S/C14H11ClO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9H,10H2

InChI Key

JNCKOPAUMVIJGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs of 3'-Phenoxy-2-chloroacetophenone, highlighting substituent positions, molecular properties, and synthesis methods:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthesis Method Key Applications/Properties
This compound 2-Cl, 3'-OPh C14H11ClO2 246.69 Not reported Likely Friedel-Crafts acylation Intermediate for pharmaceuticals
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone 2-Cl, 4-OH, 3-OCH3 C9H9ClO3 200.62 109-110 Not specified Antimicrobial studies
1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone 2-Cl, 6-OH, 4-OCH3 C9H9ClO3 200.62 107-108 Friedel-Crafts acylation Synthetic intermediate
5'-Fluoro-2'-hydroxyacetophenone 2-OH, 5'-F C8H7FO2 154.04 46-48 AlCl3-mediated acylation Chromone precursor
2'-Hydroxy-6'-methoxyacetophenone 2-OH, 6-OCH3 C9H10O3 166.06 56-57 Methylation of dihydroxyacetophenone Flavonoid synthesis
Phenacyl chloride (2-Chloroacetophenone) 2-Cl C8H7ClO 154.59 Not reported Chlorination of acetophenone Lachrymatory agent, intermediate

Key Observations :

  • Substituent Effects on Melting Points: Chlorine and hydroxyl/methoxy groups increase melting points due to hydrogen bonding and polarity. For example, 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone melts at 109–110°C, while 5'-Fluoro-2'-hydroxyacetophenone (lacking methoxy) melts at 46–48°C .
  • Synthetic Routes : Friedel-Crafts acylation is common for introducing acetyl groups, while alkylation (e.g., methyl iodide) or demethylation (AlCl3) adjusts substituents .

Spectral and Analytical Data

  • IR Spectroscopy: Carbonyl (C=O) stretches in chloroacetophenones appear near 1640–1648 cm⁻¹, while hydroxyl groups show broad peaks at 3100–3500 cm⁻¹ .
  • NMR : Methyl groups adjacent to carbonyls resonate at δ 2.60–2.65 ppm, and aromatic protons exhibit splitting patterns dependent on substituent positions .

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